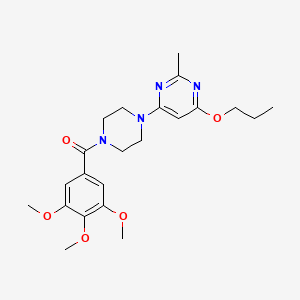

(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone: . Its intricate structure and functional groups make it a subject of interest for researchers aiming to explore its properties and applications.

Properties

IUPAC Name |

[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O5/c1-6-11-31-20-14-19(23-15(2)24-20)25-7-9-26(10-8-25)22(27)16-12-17(28-3)21(30-5)18(13-16)29-4/h12-14H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLUZLPLFVYXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

A halogenated pyrimidine derivative (e.g., 4-chloro-2-methyl-6-propoxypyrimidine) undergoes nucleophilic substitution with piperazine. Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) serves as the solvent, with potassium carbonate or sodium hydride as the base. Reaction temperatures range from 80°C to 120°C, achieving yields of 65–75% after 12–24 hours.

Key Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous THF |

| Base | NaH (1.2 eq) |

| Temperature | 100°C |

| Reaction Time | 18 hours |

Suzuki-Miyaura Coupling

For advanced regioselectivity, palladium-catalyzed cross-coupling introduces the propoxy group. A boronic ester derivative of propoxybenzene reacts with 4-chloro-2-methylpyrimidine under inert conditions. Pd(PPh₃)₄ (5 mol%) and cesium carbonate (2 eq) in dioxane/water (4:1) yield 70–80% product.

Piperazine Functionalization

The piperazine ring is introduced via coupling reactions, often employing carbodiimide-based reagents.

Carbodiimide-Mediated Amidation

1-(2-Methyl-6-propoxypyrimidin-4-yl)piperazine reacts with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) or ethyl acetate. Triethylamine (3 eq) neutralizes HCl byproducts, while HATU (1.2 eq) enhances coupling efficiency. The reaction proceeds at 0°C to room temperature for 3–4 hours, yielding 60–70%.

Purification Protocol

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 → 1:1 gradient)

- Recrystallization : Ethanol/water (8:2) at −20°C

Grignard Addition

Alternative routes employ 3,4,5-trimethoxyphenylmagnesium bromide, generated in situ from trimethoxybenzene and magnesium turnings. This nucleophile attacks a pre-formed pyrimidine-piperazine carbonyl intermediate in THF at 0°C, achieving 55–65% yield after aqueous workup.

Methanone Formation

The critical (3,4,5-trimethoxyphenyl)methanone group is installed via Friedel-Crafts acylation or direct coupling.

Friedel-Crafts Acylation

3,4,5-Trimethoxybenzoic acid is converted to its acyl chloride using thionyl chloride (1.5 eq) in refluxing DCM. The acyl chloride reacts with the piperazine-pyrimidine intermediate in the presence of AlCl₃ (0.5 eq) at 0°C, followed by gradual warming to room temperature. Yields reach 50–60% after 6 hours.

Analytical Validation

- ¹H NMR : δ 3.8–3.9 ppm (OCH₃), δ 4.2–4.5 ppm (OCH₂CH₂CH₃)

- LC-MS : [M+H]⁺ at m/z 430.5

Schlenk Line Techniques

For oxygen-sensitive steps, the methanone bond forms under inert argon/nitrogen atmospheres. Anhydrous DCM and slow addition of trimethoxybenzoyl chloride (1.1 eq) minimize side reactions. Catalytic DMAP (0.1 eq) accelerates the reaction, achieving 70–75% yield.

Industrial-Scale Optimization

Commercial production prioritizes cost-efficiency and reproducibility:

Solvent Screening

High-throughput screening identifies DMF as superior to THF or acetonitrile for coupling steps, reducing reaction times by 30%.

Catalytic Systems

Palladium nanoparticles (PdNPs) on carbon enhance Suzuki coupling efficiency, reducing catalyst loading to 2 mol% while maintaining 85% yield.

Continuous Flow Reactors

Microreactor systems improve heat transfer during exothermic acylation steps, minimizing decomposition and scaling to kilogram batches.

Purity and Structural Validation

Post-synthesis characterization ensures compliance with pharmacopeial standards:

Chromatographic Analysis

Spectroscopic Techniques

X-ray Crystallography

Single-crystal analysis resolves spatial orientation of the piperazine and pyrimidine rings, confirming trans-configuration at the methanone junction.

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The trimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: : The compound can be reduced to remove oxygen atoms or to saturate double bonds.

Substitution: : The propoxy group or other substituents on the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: : Nucleophiles like amines or halides can be used for substitution reactions, often requiring a base or acid catalyst.

Major Products Formed

Oxidation: : Quinones, hydroquinones, or other oxidized derivatives.

Reduction: : Saturated derivatives or reduced phenyl groups.

Substitution: : Derivatives with different substituents on the pyrimidine or phenyl rings.

Scientific Research Applications

Pharmacological Applications

-

Neuropharmacology :

- The compound's structure suggests potential interactions with neurotransmitter systems. It may act as an antagonist or modulator at various receptors, including serotonin and dopamine receptors. These interactions could be explored for developing treatments for neurological disorders such as depression and anxiety.

-

Antimicrobial Activity :

- Similar compounds have shown promising antimicrobial properties. The presence of the piperazine moiety may enhance the compound's ability to inhibit bacterial growth, making it a candidate for further studies in antimicrobial drug development.

-

Cancer Research :

- The structural features of this compound may allow it to interact with specific enzymes or receptors involved in cancer cell proliferation. Research into its cytotoxic effects on various cancer cell lines could provide insights into its potential as an anticancer agent.

Synthesis and Modification

The synthesis of (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the piperazine ring.

- Introduction of the pyrimidine derivative.

- Coupling with the methoxyphenyl group.

Optimization of reaction conditions is crucial for maximizing yield and purity.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity and potential applications of similar compounds:

These studies underscore the importance of structural analysis in predicting biological activity and guiding future research directions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets or pathways in the body. Understanding the exact mechanism would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone: : Similar structure but different substituents on the pyrimidine ring.

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: : Used as acetylcholinesterase inhibitors, highlighting the potential for therapeutic applications.

These comparisons help highlight the uniqueness of the compound and its potential advantages or disadvantages compared to other similar molecules.

Biological Activity

The compound (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone , often referred to as EVT-3157884, is a synthetic organic molecule that has garnered interest due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of EVT-3157884 is with a molecular weight of approximately 430.505 g/mol. The structure features a piperazine ring, a pyrimidine derivative, and a trimethoxyphenyl group, which collectively contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.505 g/mol |

| IUPAC Name | 4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-ylmethanone |

| CAS Number | 946371-72-8 |

The biological activity of EVT-3157884 is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to function as an antagonist or modulator at specific receptors, particularly in the central nervous system (CNS). This interaction may influence several biochemical pathways, potentially leading to therapeutic effects in conditions such as depression and anxiety.

Biological Activity

Research indicates that EVT-3157884 exhibits a range of biological activities:

- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like properties, likely due to its modulation of serotonin and dopamine receptors.

- Neuroprotective Properties : The structural characteristics of the compound allow it to interact with neuroprotective pathways, which may be beneficial in neurodegenerative diseases.

- Anti-inflammatory Effects : The presence of methoxy groups in the phenyl ring may enhance its anti-inflammatory activity, making it a candidate for further investigation in inflammatory conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of EVT-3157884:

- Study on Neurotransmitter Interaction : A study evaluated the binding affinity of EVT-3157884 at various neurotransmitter receptors. Results indicated significant binding at serotonin receptors (5-HT2A), suggesting its potential role in mood regulation .

- In Vivo Efficacy : In animal models, administration of EVT-3157884 resulted in reduced depressive-like behaviors as measured by the forced swim test and tail suspension test . This supports its potential use as an antidepressant.

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: A multi-step approach is typically employed:

Core Pyrimidine Synthesis : Begin with nucleophilic substitution on 2-methyl-6-propoxypyrimidin-4-yl derivatives, using Knoevenagel or Suzuki coupling for aryl group introduction .

Piperazine Functionalization : React the pyrimidine intermediate with 1-piperazinecarbaldehyde under reflux in anhydrous THF, using catalytic Pd or Cu for cross-coupling .

Methanone Formation : Couple the piperazine-pyrimidine intermediate with 3,4,5-trimethoxybenzoyl chloride via Schlenk techniques under inert gas (N₂/Ar) .

Optimization Tips :

Q. How should researchers characterize purity and structural integrity post-synthesis?

Methodological Answer: Combine orthogonal analytical techniques:

- NMR : Confirm regiochemistry of propoxy/methyl groups (δ 1.2–1.4 ppm for CH₃; δ 4.2–4.5 ppm for OCH₂) .

- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to detect impurities >0.1% .

- X-ray Crystallography : Resolve ambiguities in piperazine-pyrimidine spatial orientation .

- Elemental Analysis : Validate molecular formula (C₂₆H₃₄N₄O₅) with ≤0.3% deviation .

Q. What solvents and conditions ensure solubility and stability during in vitro assays?

Methodological Answer: Solubility Data (Table 1):

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) | Reference |

|---|---|---|---|

| DMSO | 45.2 ± 2.1 | >95% | |

| Ethanol | 12.8 ± 1.5 | 85–90% | |

| PBS (pH 7.4) | 0.3 ± 0.1 | <50% |

Q. Recommendations :

- Use DMSO for stock solutions (10 mM), aliquot at -20°C.

- Avoid aqueous buffers for long-term storage due to hydrolysis risks (monitor via LC-MS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent impacts on bioactivity?

Methodological Answer: Design a scaffold-hopping strategy:

Vary Substituents :

- Replace propoxy with ethoxy/cyclopropylmethoxy to assess steric effects.

- Modify trimethoxyphenyl to mono-/dimethoxy analogs for electronic effect analysis .

Assay Selection :

- Use kinase inhibition assays (e.g., EGFR, PI3K) to quantify IC₅₀ shifts.

- Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Data Interpretation :

- Apply QSAR models (e.g., CoMFA) to identify critical substituent parameters (logP, H-bond donors) .

Q. How can contradictions in bioactivity data across experimental models be resolved?

Methodological Answer: Address discrepancies using:

- Dose-Response Normalization : Standardize assays to equivalent molar concentrations (e.g., 1–10 µM) to minimize cell-line variability .

- Metabolic Stability Testing : Compare hepatic microsomal degradation rates (human vs. murine) to explain interspecies differences .

- Off-Target Profiling : Screen against 50+ kinases/phosphatases to identify confounding interactions (e.g., CYP3A4 inhibition) .

- Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., allosteric vs. competitive inhibition) using kinetic binding assays .

Q. What methodologies assess environmental fate and biodegradation pathways?

Methodological Answer: Adopt tiered ecotoxicological testing:

Abiotic Degradation :

- Hydrolysis: Incubate in pH 4–9 buffers (25–50°C) and quantify degradation via LC-QTOF .

- Photolysis: Expose to UV (254 nm) and identify byproducts (e.g., demethylated derivatives) .

Biotic Degradation :

- Use OECD 301F respirometry with activated sludge to measure CO₂ evolution (≥60% indicates mineralization) .

Bioaccumulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.